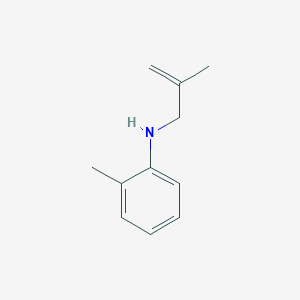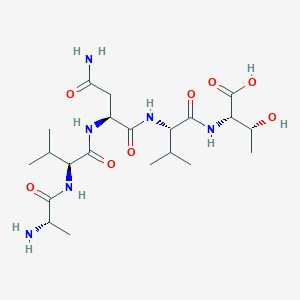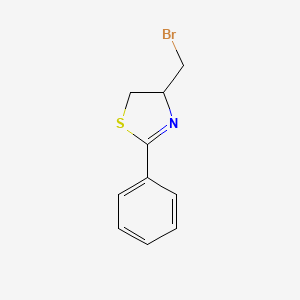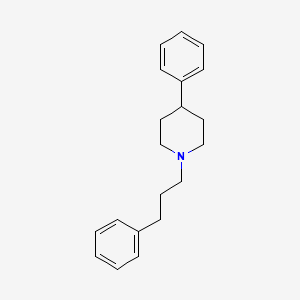
2-Bromohept-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromohept-2-en-1-ol: is an organic compound with the molecular formula C7H13BrO . It is a brominated alcohol with a double bond located at the second carbon atom. This compound is of interest in organic synthesis due to its unique structure, which combines a bromine atom, a hydroxyl group, and an alkene moiety. These functional groups make it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohept-2-en-1-ol can be achieved through several methods. One common approach involves the bromination of hept-2-en-1-ol. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to control the addition of bromine to the double bond, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromohept-2-en-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-), leading to the formation of different functionalized derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-2-en-1-ol or other alkenes.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.
Oxidation: Oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Major Products:
- Substitution reactions yield various functionalized heptenes.
- Elimination reactions produce alkenes.
- Oxidation reactions result in aldehydes or ketones.
Aplicaciones Científicas De Investigación
2-Bromohept-2-en-1-ol finds applications in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis for the preparation of complex molecules.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical studies.
Medicine: It is explored for its potential in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromohept-2-en-1-ol depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes via an E2 mechanism. The hydroxyl group can participate in oxidation reactions, where it is converted to a carbonyl group through the transfer of electrons to an oxidizing agent.
Comparación Con Compuestos Similares
2-Bromoheptane: Lacks the double bond and hydroxyl group, making it less reactive in certain reactions.
Hept-2-en-1-ol: Lacks the bromine atom, affecting its reactivity and applications.
2-Chlorohept-2-en-1-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: 2-Bromohept-2-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group on an alkene backbone. This combination of functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
138619-85-9 |
|---|---|
Fórmula molecular |
C7H13BrO |
Peso molecular |
193.08 g/mol |
Nombre IUPAC |
2-bromohept-2-en-1-ol |
InChI |
InChI=1S/C7H13BrO/c1-2-3-4-5-7(8)6-9/h5,9H,2-4,6H2,1H3 |
Clave InChI |
LRAMUFJXLBKJOI-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



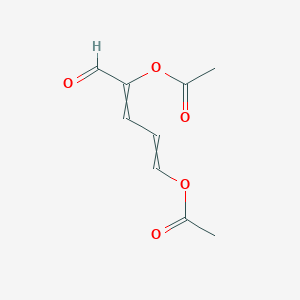
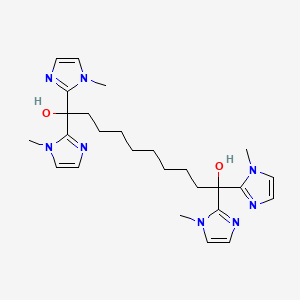

![Acetic acid;[5-butoxy-5-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B14271337.png)
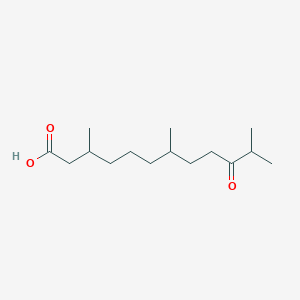
![4-[4-(4-Nitrophenyl)buta-1,3-diyn-1-YL]pyridine](/img/structure/B14271351.png)
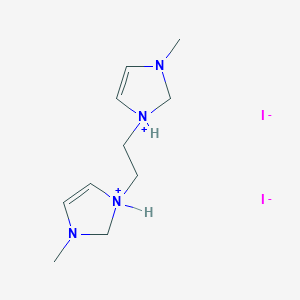
![5-[2-(2-Hydroxy-4-nitrophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonamide](/img/structure/B14271359.png)
